Ethyl 3-(3-aminophenyl)acrylate

Acetylcholinesterase Inhibition Malaria Vector Control Neuropharmacology

Select Ethyl 3-(3-aminophenyl)acrylate for its unique meta-amino regiochemistry critical for lead optimization programs. The meta-aniline activates the ring for ortho/para-electrophilic substitution, enabling complex functionalization not accessible with para-isomers. This versatile scaffold has validated potency against Anopheles gambiae AChE (IC₅₀ 142 nM), serves as a key intermediate for dual HDAC/BET inhibitors with submicromolar activity (HDAC1-3, HDAC6, BRD4(1)), and demonstrates potent FXR agonism (EC₅₀ 9 nM), making it essential for SAR-driven agrochemical, epigenetic, and metabolic disease research.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 6328-01-4
Cat. No. B1353246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-aminophenyl)acrylate
CAS6328-01-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CC=C1)N
InChIInChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+
InChIKeyUEUURYZTMLPUEE-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-aminophenyl)acrylate (CAS 6328-01-4) Procurement Guide: Chemical Identity and Sourcing Profile


Ethyl 3-(3-aminophenyl)acrylate (CAS 6328-01-4), also known as ethyl 3-aminocinnamate, is a meta-substituted aminophenyl α,β-unsaturated ester with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound serves as a versatile synthetic building block in medicinal chemistry and materials science due to its dual functionality as both a Michael acceptor and an aromatic amine nucleophile, enabling participation in a wide range of transformations including conjugate additions, polymerizations, and amide bond formations . Commercially, it is typically supplied with a purity of ≥95% and is available from multiple research chemical vendors .

Why Ethyl 3-(3-aminophenyl)acrylate (CAS 6328-01-4) is Not Interchangeable with Its Structural Analogs


Generic substitution with closely related aminophenyl acrylate esters is not scientifically justifiable due to significant differences in biochemical activity and physicochemical properties that stem from subtle structural variations . The meta-position of the amino group on the phenyl ring is critical; para-substituted analogs (e.g., ethyl 3-(4-aminophenyl)acrylate) exhibit distinct reactivity profiles and biological target engagement due to altered electron density distribution and steric constraints . Furthermore, the ethyl ester moiety, when compared to the methyl ester analog, confers different lipophilicity (cLogP), solubility, and metabolic stability, directly impacting pharmacokinetic behavior in biological assays and synthetic utility in organic transformations [1]. These differences preclude direct substitution without extensive revalidation of experimental outcomes and synthetic routes.

Ethyl 3-(3-aminophenyl)acrylate (CAS 6328-01-4): A Quantified, Evidence-Based Differentiation Guide


Superior AChE Inhibition Relative to Ortho- and Para-Substituted Analogs

Ethyl 3-(3-aminophenyl)acrylate demonstrates potent inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC₅₀ of 142 nM after 10 minutes of incubation [1]. This meta-substituted regioisomer exhibits significantly higher potency compared to the ortho- and para-substituted analogs in the same study, underscoring the critical role of the amino group's position on the phenyl ring for target engagement [1].

Acetylcholinesterase Inhibition Malaria Vector Control Neuropharmacology

In Vitro Antiplasmodial Activity Differentiates Ethyl Ester from Methyl Ester Analog

While direct comparison data for the ethyl ester in an antiplasmodial assay is limited, the methyl ester analog, methyl (E)-3-(3-aminophenyl)acrylate, exhibits significant activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum with an IC₅₀ of 1.4 μM [1]. The ethyl ester, by virtue of its increased lipophilicity, is predicted to have enhanced membrane permeability and potentially improved activity, although this requires experimental verification .

Antimalarial Drug Discovery Antiparasitic Plasmodium falciparum

Lipid Metabolism Modulation: A Unique Biological Profile Not Shared with Simpler Cinnamates

Ethyl 3-(3-aminophenyl)acrylate has been shown to inhibit the production of cholesterol, phospholipids, and triglycerides in cultured hepatocytes, while simultaneously increasing bile acid secretion and decreasing glucose production . This specific polypharmacological profile on lipid and glucose metabolism is not a general property of simple cinnamate esters and is likely linked to its activity as a farnesoid X receptor (FXR) agonist [1].

Metabolic Disorders Lipid Metabolism Farnesoid X Receptor (FXR) Agonism

Chemical Reactivity Profile: Michael Acceptor Capability and Regioselective Transformations

Ethyl 3-(3-aminophenyl)acrylate functions as an electron-deficient Michael acceptor due to the conjugation of the α,β-unsaturated ester with the aromatic ring . The meta-amino group provides a nucleophilic handle for further derivatization (e.g., amide bond formation, diazotization) while directing electrophilic aromatic substitution to specific positions (ortho and para relative to the amino group), offering distinct regioselectivity compared to the para-isomer .

Organic Synthesis Michael Addition Polymer Chemistry

Best Research and Industrial Application Scenarios for Ethyl 3-(3-aminophenyl)acrylate (CAS 6328-01-4)


Development of Arthropod Acetylcholinesterase Inhibitors for Vector Control

Researchers focused on developing novel insecticides or antiparasitic agents targeting arthropod acetylcholinesterase (AChE) should prioritize ethyl 3-(3-aminophenyl)acrylate. Its demonstrated IC₅₀ of 142 nM against Anopheles gambiae AChE [1] provides a validated starting point for structure-activity relationship (SAR) studies. The superior potency of the meta-substituted regioisomer, relative to ortho and para analogs [1], makes this specific compound essential for lead optimization programs aiming to achieve target selectivity and high potency.

Synthesis of HDAC/BET Dual Inhibitors for Antileukemia Research

Ethyl 3-(3-aminophenyl)acrylate serves as a key intermediate in the synthesis of 4-acyl pyrrole capped HDAC inhibitors, which have been explored as dual HDAC/BET inhibitors for antileukemia drug leads [1]. The compound's amino group allows for facile conjugation with acyl pyrrole scaffolds, while the acrylate moiety can be further modified. Researchers investigating multitarget epigenetic therapies should procure this specific building block to access this novel class of hybrid inhibitors, which have shown submicromolar activity against HDAC1-3, HDAC6, and BRD4(1) [1].

Investigation of Farnesoid X Receptor (FXR)-Mediated Metabolic Pathways

Scientists studying lipid and glucose metabolism, particularly the role of FXR agonism, should utilize ethyl 3-(3-aminophenyl)acrylate as a chemical probe. This compound has been shown to inhibit cholesterol, phospholipid, and triglyceride production in hepatocytes while enhancing bile acid secretion [1], and it exhibits potent agonist activity at the FXR ligand-binding domain (EC₅₀ = 9 nM) . Its specific metabolic effects differentiate it from other cinnamate esters and make it a valuable tool for dissecting FXR-mediated signaling pathways in metabolic disease models [1].

Regioselective Synthesis of Ortho/Para-Disubstituted Aromatic Compounds

Synthetic chemists requiring an ortho/para-directing group on a cinnamate scaffold should select ethyl 3-(3-aminophenyl)acrylate. The meta-amino group strongly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions relative to the amino group [1]. This regioselectivity is distinct from that of the para-isomer and enables the construction of complex substitution patterns that are not readily accessible otherwise. The compound's dual functionality as a Michael acceptor further expands its synthetic utility in cascade reactions and polymer chemistry [1].

Technical Documentation Hub

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